Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Complex Molecules
Research on the synthesis and characterization of complex molecules often involves developing novel synthetic routes for potential therapeutic agents. For example, Mizuno et al. (2006) detailed efficient syntheses of metabolites related to TAK-603, showcasing advanced synthetic techniques that could be relevant for the synthesis of similarly complex molecules like the one (M. Mizuno et al., 2006).
Heterocyclic Chemistry and Drug Design
The field of heterocyclic chemistry is pivotal for drug design, providing key insights into the synthesis and application of molecules containing a ring structure. For instance, studies on pyridazinones and pyrazolo[4,3-c]pyridin-4(5H)-ones highlight the significance of heterocyclic compounds in medicinal chemistry, revealing their potential in the development of new therapeutic agents (K. W. Ehler et al., 1977). This body of research underscores the importance of complex molecules like Ethyl 5-(3,3-dimethylbutanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate in the development of new pharmacological compounds.
Properties
IUPAC Name |
ethyl 5-(3,3-dimethylbutanoylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-6-30-21(28)18-15-12-31-19(23-16(26)11-22(2,3)4)17(15)20(27)25(24-18)13-7-9-14(29-5)10-8-13/h7-10,12H,6,11H2,1-5H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNBRSJAYAQLCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC(C)(C)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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